molecular formula C23H29N3O4S2 B2602570 4-(dibutylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 500149-33-7

4-(dibutylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2602570
CAS No.: 500149-33-7
M. Wt: 475.62
InChI Key: UDZNPJWINQYKOH-UHFFFAOYSA-N
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Description

4-(dibutylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C23H29N3O4S2 and its molecular weight is 475.62. The purity is usually 95%.
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Biological Activity

The compound 4-(dibutylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C₁₈H₂₃N₃O₂S₂
  • Molecular Weight: 373.52 g/mol

The compound features a dibutylsulfamoyl group attached to a benzamide structure, with a methoxy-substituted benzothiazole moiety. This structural configuration is significant for its biological interactions.

Biological Activity Overview

Benzothiazole derivatives have been extensively studied for their anti-inflammatory , antitumor , and antimicrobial properties. The specific compound under review exhibits notable activity against various cancer cell lines and inflammatory pathways.

1. Antitumor Activity

Research indicates that benzothiazole derivatives can inhibit the proliferation of cancer cells. A study evaluating similar compounds demonstrated their ability to reduce the viability of human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells through mechanisms involving apoptosis and cell cycle arrest. The following table summarizes findings related to the antitumor effects of benzothiazole derivatives:

CompoundCell LineIC50 (µM)Mechanism of Action
B7A4312.0Apoptosis induction, AKT/ERK pathway inhibition
B7A5491.5Cell cycle arrest, reduced IL-6/TNF-α levels

The compound's ability to induce apoptosis was confirmed through flow cytometry assays, which showed increased levels of apoptotic markers in treated cells .

2. Anti-inflammatory Activity

The anti-inflammatory potential of the compound is evidenced by its ability to lower levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7). This effect suggests that the compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

The biological activity of This compound is believed to involve multiple pathways:

  • Inhibition of Signaling Pathways: The compound has been shown to inhibit key signaling pathways associated with cancer progression, particularly the AKT and ERK pathways, which are crucial for cell survival and proliferation.
  • Cytokine Modulation: By reducing the expression of inflammatory cytokines, the compound may help mitigate chronic inflammation associated with tumor growth.

Case Studies

Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:

  • Study on Cancer Cell Lines: A series of experiments demonstrated that compounds similar to our target significantly inhibited growth in various cancer cell lines, including breast and lung cancers.
  • Inflammation Models: In vivo models showed that administration of benzothiazole derivatives led to reduced inflammation markers in tissues affected by inflammatory diseases.

Properties

IUPAC Name

4-(dibutylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S2/c1-4-6-15-26(16-7-5-2)32(28,29)18-13-11-17(12-14-18)22(27)25-23-24-21-19(30-3)9-8-10-20(21)31-23/h8-14H,4-7,15-16H2,1-3H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZNPJWINQYKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.